molecular formula C20H16N2O4S2 B2568348 (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide CAS No. 1164494-85-2

(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide

Cat. No.: B2568348
CAS No.: 1164494-85-2
M. Wt: 412.48
InChI Key: MYQMOSGDVMBARO-BOPFTXTBSA-N
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Description

This compound is a thiazolidinone derivative featuring a benzo[d][1,3]dioxol (methylenedioxybenzene) substituent at the 5-position of the thiazolidinone ring and a propanamide linkage to an N-phenyl group. The thiazolidinone core, a five-membered heterocyclic ring containing sulfur and nitrogen, is modified with a thioxo (C=S) group at position 2 and a ketone (C=O) at position 2. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereoelectronic properties and biological interactions . Such compounds are often explored for anticonvulsant, anti-inflammatory, or anticancer activities due to their ability to modulate ion channels or enzyme targets like carbonic anhydrase .

Properties

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c23-18(21-14-4-2-1-3-5-14)8-9-22-19(24)17(28-20(22)27)11-13-6-7-15-16(10-13)26-12-25-15/h1-7,10-11H,8-9,12H2,(H,21,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQMOSGDVMBARO-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with thiosemicarbazide to form the thioxothiazolidinone core. This intermediate is then reacted with N-phenylpropanamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions .

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the Thioxo Group

The C=S group undergoes nucleophilic displacement with amines or thiols:

ReagentConditionsProductYieldSource
EthylenediamineEtOH, reflux, 6–8 hThiazolo[3,2-a]pyrimidine analog72%
Benzyl mercaptanDMF, K₂CO₃, 60°C, 4 hDisulfide derivative65%

Example : Reaction with ethylenediamine forms fused thiazolo-pyrimidine systems via C=S substitution and intramolecular cyclization .

2.2. Hydrolysis of the 4-Oxo Group

The C4=O group is susceptible to alkaline hydrolysis, yielding carboxylic acid derivatives:

  • Conditions : 10% NaOH, reflux, 3 h .

  • Product : 3-(5-(benzodioxolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid.

3.1. Michael Additions

The conjugated enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols):

NucleophileConditionsProductSelectivity (Z/E)Source
PiperidineEtOH, RT, 2 hAdduct with piperidine at C585% Z
ThioureaAcOH, reflux, 4 hThiazolidine-spiro derivative78%

Note : Stereoselectivity is influenced by the bulky benzodioxole group, favoring the Z-configuration .

3.2. Diels-Alder Reactions

The α,β-unsaturated carbonyl acts as a dienophile in cycloadditions:

  • Diene : 1,3-Butadiene derivatives.

  • Conditions : Toluene, 110°C, 12 h.

  • Product : Bicyclic thiazolidinone adducts .

4.1. Electrophilic Aromatic Substitution

The benzodioxole ring undergoes nitration and halogenation:

ReagentConditionsPositionProduct ApplicationSource
HNO₃/H₂SO₄0°C, 1 hPara to ONitro derivative for SAR
Br₂/FeBr₃DCM, RT, 2 hMeta to OBrominated analog

SAR Insight : Electron-withdrawing groups (e.g., NO₂) at the para position enhance antitumor activity .

5.1. Hydrolysis to Carboxylic Acid

  • Conditions : 6M HCl, reflux, 8 h.

  • Product : 3-(5-(benzodioxolylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid .

5.2. N-Alkylation/Acylation

  • Reagents : Alkyl halides or acyl chlorides.

  • Conditions : K₂CO₃, DMF, 60°C.

  • Example : Reaction with acetyl chloride yields N-acetylpropanamide derivatives .

Biological Activity and Derivatization

Derivatives of this compound show COX-2 inhibitory activity (IC₅₀ = 0.8–1.2 μM) and antitumor effects (GI₅₀ = 2.5–4.0 μM against MCF-7 cells) . Key structural modifications for enhanced activity include:

  • Introduction of electron-withdrawing groups on the benzodioxole ring .

  • Substitution at the thioxo group with morpholine or piperazine .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.77 (s, CH=CCl), 8.32 (d, aryl-H), 13.28 (bs, COOH) .

  • ¹³C NMR : 166.6 ppm (C=O), 194.2 ppm (C=S) .

  • IR : 1718 cm⁻¹ (C=O), 1232 cm⁻¹ (C-N) .

Stability and Degradation

  • Thermal Stability : Decomposes at 220–240°C .

  • Photodegradation : Sensitive to UV light, forming oxidized byproducts .

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds similar to (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide exhibit significant antibacterial properties. Specifically, it has been shown to inhibit Mur ligases such as MurD and MurE, which are critical in bacterial cell wall synthesis. This inhibition suggests a mechanism that could be leveraged for developing new antibacterial agents against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In studies examining thiazolidinone derivatives, it was found that specific structural features are essential for enhancing the anti-inflammatory activity. For example, derivatives displaying high selectivity towards cyclooxygenase enzymes (COX-1 and COX-2) demonstrated substantial analgesic effects and reduced edema in experimental models . The structure-activity relationship (SAR) analysis highlighted that modifications to the thiazolidinone core could optimize these effects.

Anticancer Potential

Recent studies have explored the anticancer potential of thiazolidinone derivatives, including this compound. These compounds were evaluated against various cancer cell lines such as gastric cancer (AGS), human colon cancer (DLD-1), and breast cancer (MCF-7 and MDA-MB-231). The results indicated that these compounds could induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and caspase activation, suggesting their role as potential chemotherapeutic agents .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that thiazolidinone derivatives inhibited bacterial growth effectively in vitro. The compound's structure allowed it to interact with bacterial enzymes crucial for cell wall synthesis, leading to cell lysis and death .
  • Anti-inflammatory Mechanism : In a controlled experiment using animal models, derivatives similar to the compound showed a marked reduction in inflammation markers when compared to standard anti-inflammatory drugs like diclofenac. This established a promising pathway for developing new anti-inflammatory medications .
  • Cancer Cell Line Studies : In vitro assays revealed that the compound significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis and modulation of key signaling pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it induces apoptosis by activating caspases and promoting DNA fragmentation. The benzo[d][1,3]dioxole moiety is believed to interact with DNA, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

  • Main Compound: Benzo[d][1,3]dioxol-5-yl group. Synthesis: Likely involves condensation of 4-oxo-2-thioxothiazolidine-3-propanoic acid derivatives with benzodioxol-substituted aldehydes, followed by carbodiimide-mediated coupling to aniline (analogous to methods in ).
  • Analog 1 : Thiophen-2-ylmethylene (CAS 314751-71-8)
    • Synthesis : Replaces benzodioxol with thiophene-2-carbaldehyde. Thiophene’s electron-rich structure may enhance π-π stacking in target binding .
  • Analog 2: 4-Methylbenzylidene (CAS 299952-76-4) Synthesis: Uses 4-methylbenzaldehyde.
  • Analog 3 : 3-Methoxy-4-propoxybenzylidene (CAS 302549-32-2)
    • Synthesis : Incorporates bulkier alkoxy groups, which may sterically hinder target interactions but enhance selectivity .

Amide Group Modifications

  • Main Compound : N-phenylpropanamide.
  • Analog 5 : N-(3-hydroxyphenyl)propanamide (CAS 304674-59-7)
    • Synthesis : The hydroxyl group improves aqueous solubility but may reduce metabolic stability .

Pharmacological and Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molar Mass (g/mol) Predicted pKa LogP (Estimated) Key Substituent Effects
Main Compound C₂₀H₁₆N₂O₄S₂ 412.5 ~9.5 ~3.2 Benzodioxol enhances electron density; moderate lipophilicity
Analog 1 (Thiophene) C₁₇H₁₃N₂O₂S₃ 381.5 ~8.9 ~3.5 Thiophene increases π-stacking capacity
Analog 2 (4-Methyl) C₁₉H₁₈N₃O₂S₃ 424.6 ~9.0 ~3.8 Methyl group boosts lipophilicity
Analog 5 (3-Hydroxyphenyl) C₂₀H₁₈N₂O₃S₂ 398.5 9.53 ~2.9 Hydroxyl improves solubility but reduces LogP

Biological Activity

(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research indicates that derivatives of thiazolidinediones exhibit significant antioxidant properties. The compound this compound has shown promising results in scavenging free radicals and reducing oxidative stress in vitro. For instance, one study reported an IC50 value comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

Several studies have explored the anticancer potential of thiazolidinedione derivatives. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance:

Cell Line IC50 (µM)
MDA-MB-231 (breast)1.9
HepG2 (liver)5.4
HT-29 (colon)6.5

These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of pro-inflammatory cytokines like IL-6 and TNF-α .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against several pathogens. Results indicated moderate activity against certain bacterial strains, although further optimization may be required to enhance efficacy .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell signaling pathways associated with cancer progression.
  • Modulation of Cytokine Release : It appears to regulate the release of inflammatory cytokines, which can influence tumor microenvironments.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antioxidant and Anticancer Evaluation

A study conducted on a series of thiazolidinedione derivatives including our compound demonstrated significant antioxidant properties alongside potent anticancer activity against various cell lines. The study highlighted that structural modifications could enhance both antioxidant and anticancer effects .

Study 2: In Vivo Assessment

In vivo studies using animal models have shown that the compound can significantly reduce tumor size when administered at specific dosages, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide?

  • Methodology : A common approach involves condensation reactions between thiazolidinone precursors and aromatic aldehydes. For example, benzo[d][1,3]dioxol-5-ylmethylene derivatives can be synthesized via Knoevenagel condensation under mild acidic or basic conditions . Chloroform or dichloromethane solvents with triethylamine as a base are typical for acyl chloride couplings, as seen in similar thiazolidinone syntheses . Purification often involves NaHCO₃ washes and vacuum evaporation .

Q. How can the stereochemical configuration (Z/E) of the methylene group be confirmed?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing Z/E isomers. For instance, NOE correlations between the methylene proton and adjacent aromatic protons confirm spatial proximity in the Z-configuration . X-ray crystallography provides definitive proof, as demonstrated for structurally analogous (Z)-5-benzylidene-2-thioxothiazolidinones .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm), thioxo groups (δ ~170 ppm), and amide carbonyls (δ ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₂₀H₁₅N₂O₃S₂: 403.05 g/mol).
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S), and 740 cm⁻¹ (benzodioxole) .

Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., anticonvulsant or kinase inhibition)?

  • Methodology :

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Kinase inhibition : Fluorescence-based assays using recombinant enzymes (e.g., EGFR or CDK2) with ATP-competitive binding studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity during thiazolidinone ring formation?

  • Methodology : Computational modeling (DFT or molecular dynamics) predicts favorable transition states for cyclization. For example, substituent effects on the benzo[d][1,3]dioxole ring influence electron density, directing nucleophilic attack at the 5-position . Experimental validation via kinetic studies under varying temperatures (25–60°C) and solvent polarities (DMF vs. THF) is recommended .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Docking vs. activity mismatches : Re-evaluate ligand-protein binding using flexible docking algorithms (e.g., AutoDock Vina) and incorporate solvation effects .
  • False negatives/positives : Validate with isothermal titration calorimetry (ITC) to measure binding affinities directly .

Q. How do structural modifications (e.g., substituents on the benzodioxole or phenylamide) affect pharmacological selectivity?

  • Methodology :

  • SAR studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzodioxole ring. Assess changes in IC₅₀ values against kinase panels .
  • Crystallographic analysis : Compare ligand-enzyme co-crystal structures to identify critical hydrogen bonds or steric clashes .

Q. What experimental designs minimize byproduct formation during multi-step synthesis?

  • Methodology :

  • Process analytical technology (PAT) : Use inline FTIR or HPLC to monitor intermediate stability .
  • Design of experiments (DoE) : Apply factorial designs to optimize variables like stoichiometry (1.0–1.2 eq. acyl chloride) and reaction time (12–24 h) .

Q. How can polymorphic forms of the compound impact bioavailability, and how are they characterized?

  • Methodology :

  • Thermal analysis : DSC and TGA to identify melting points and stability of polymorphs .
  • Powder XRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database) .

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